N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide
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Overview
Description
N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzodioxole moiety and the cyclopropyl group. The final step involves the formation of the propanamide linkage.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Benzodioxole Moiety: The benzodioxole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Formation of Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction, using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide
- N-cyclopropyl-3-[1-(benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide
Uniqueness
N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical and biological properties. The combination of the benzodioxole moiety and the piperidine ring also contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-24-17-9-15(10-18-20(17)26-13-25-18)12-22-8-2-3-14(11-22)4-7-19(23)21-16-5-6-16/h9-10,14,16H,2-8,11-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIBWUANZDREDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCCC(C3)CCC(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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